2-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)pyridine
Overview
Description
2-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)pyridine , often referred to as DFPP , is a chemical compound with the following structural formula:
Synthesis Analysis
DFPP can be synthesized through various methods, including heterocyclic chemistry . One common approach involves the reaction of 3,3-difluoropyrrolidine with 3-(trifluoromethyl)pyridine under appropriate conditions. The reaction typically occurs in a solvent such as acetonitrile or dimethyl sulfoxide (DMSO) . The resulting product is then purified and characterized.
Molecular Structure Analysis
DFPP features a pyridine ring substituted with a trifluoromethyl group at position 3 and a 3,3-difluoropyrrolidin-1-yl group at position 2. The fluorine atoms contribute to its unique properties. The compound’s molecular weight is approximately 221.16 g/mol .
Chemical Reactions Analysis
DFPP can participate in various chemical reactions, including nucleophilic substitutions , cross-coupling reactions , and functional group transformations . Researchers have explored its reactivity in the context of medicinal chemistry and material science.
Physical And Chemical Properties Analysis
- Melting Point : DFPP typically melts around 80-85°C .
- Solubility : It is moderately soluble in organic solvents like acetone , chloroform , and ethyl acetate .
- Stability : DFPP is stable under ambient conditions but may degrade upon exposure to strong acids or bases.
Safety And Hazards
- Toxicity : Limited toxicity data are available, but caution should be exercised during handling.
- Flammability : DFPP is not highly flammable.
- Environmental Impact : Its persistence in the environment and potential bioaccumulation warrant further investigation.
Future Directions
Researchers should explore DFPP’s applications in pharmaceuticals , materials science , and agrochemicals . Investigating its interactions with biological targets and optimizing its synthesis routes will contribute to its broader utilization.
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properties
IUPAC Name |
2-(3,3-difluoropyrrolidin-1-yl)-3-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F5N2/c11-9(12)3-5-17(6-9)8-7(10(13,14)15)2-1-4-16-8/h1-2,4H,3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNBKCRSIOSRAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=CC=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F5N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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